(5Z)-2-amino-1-methyl-5-[(4-methylsulfonylphenyl)methylidene]imidazol-4-one;methanesulfonic acid
Overview
Description
The compound “(5Z)-2-amino-1-methyl-5-[(4-methylsulfonylphenyl)methylidene]imidazol-4-one;methanesulfonic acid” is a complex organic molecule. It likely contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The compound also seems to have a methylsulfonylphenyl group and a methanesulfonic acid group .
Synthesis Analysis
The synthesis of similar compounds, such as 4-methylideneimidazole-5-one, has been reported in the literature . These methods often involve the coupling of substituted hippuric acids with aromatic aldehydes . The resulting oxazolones are then converted to the corresponding imidazolones under microwave irradiation in the presence of urea and ammonium acetate .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The imidazole ring is a key feature, and the compound also contains a methylsulfonylphenyl group and a methanesulfonic acid group .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex and varied. The presence of the imidazole ring, the methylsulfonylphenyl group, and the methanesulfonic acid group could all potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, 4-methylideneimidazole-5-one has a density of 1.3±0.1 g/cm^3, a molar refractivity of 25.2±0.5 cm^3, and a polar surface area of 41 Å^2 .Scientific Research Applications
1. Synthesis and Chemical Properties
- The compound has been used in the synthesis of various heterocyclic compounds. For instance, Upadhyaya et al. (1997) detailed the synthesis and chemical properties of related imidazole compounds, demonstrating its utility in forming diverse chemical structures, which can be essential for developing new pharmaceuticals and materials (Upadhyaya et al., 1997).
2. Biological Interactions
- In a study on protein interactions, Bailey et al. (1981) explored the reactions of similar compounds with amino acids in proteins. This research highlights the potential biological applications of the compound, such as investigating protein modifications or interactions (Bailey et al., 1981).
3. Catalytic Applications
- The compound's derivatives have been used as catalysts in chemical reactions. Moosavi-Zare et al. (2013) and Davoodnia et al. (2010) have demonstrated the use of imidazolium-based compounds in synthesizing pyrazoles and imidazoles, showcasing its potential in facilitating various chemical syntheses (Moosavi‐Zare et al., 2013); (Davoodnia et al., 2010).
4. Development of Novel Compounds
- Zaki and Proença (2007) and Baleeva et al. (2017) described the synthesis of imidazo[4,5-d]pyridines and fluorescent dyes using similar imidazole derivatives. These studies point to the compound's role in developing new molecules with potential applications in various fields, including pharmaceuticals and material science (Zaki & Proença, 2007); (Baleeva et al., 2017).
5. Pharmaceutical Research
- Research by Eberlin et al. (2013) on methanesulfonic acid salts of carbamazepine, a pharmaceutical compound, illustrates the significance of similar compounds in drug formulation and understanding drug interactions (Eberlin et al., 2013).
6. Reactions with Amino Groups
- Kluger and Tsui (1980) investigated the reactions of similar compounds with amino groups, which is crucial for understanding how these compounds interact with biological molecules (Kluger & Tsui, 1980).
Mechanism of Action
Target of Action
ZLJ-6, also known as J-001354 or (5Z)-2-amino-1-methyl-5-[(4-methylsulfonylphenyl)methylidene]imidazol-4-one;methanesulfonic acid, is primarily targeted at Cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) . These are key enzymes involved in the inflammatory response, playing pivotal roles in leukocyte recruitment and infiltration .
Mode of Action
ZLJ-6 acts as a potent inhibitor of COX-2 and 5-LOX. Its anti-inflammatory effects have been found to be independent of these primary targets . Instead, it has been observed to decrease TNF-α-induced monocyte-endothelial interactions and attenuate the expression of E-selectin, intercellular adhesion molecule-1 (ICAM-1), and vascular cytoadhesion molecule-1 (VCAM-1) on TNF-α-induced human umbilical vein endothelial cells (HUVECs) .
Biochemical Pathways
The anti-inflammatory effects of ZLJ-6 are mediated by the NF-κB signaling pathway rather than its primary pharmacological targets COX-2 or 5-LOX . ZLJ-6 attenuates TNF-α-induced nuclear translocation of NF-κB, IκB phosphorylation, IκB kinase β (IKKβ) activity, and subsequent NF-κB-DNA complex formation .
Result of Action
ZLJ-6 potently inhibits TNF-α-induced monocyte-endothelial interactions and the expression of adhesion molecules (E-selectin, ICAM-1, and VCAM-1) . In atherosclerosis models, ZLJ-6 has been shown to decrease aortic plaque with a striking reduction in plaque macrophages and an increase in collagen content .
properties
IUPAC Name |
(5Z)-2-amino-1-methyl-5-[(4-methylsulfonylphenyl)methylidene]imidazol-4-one;methanesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S.CH4O3S/c1-15-10(11(16)14-12(15)13)7-8-3-5-9(6-4-8)19(2,17)18;1-5(2,3)4/h3-7H,1-2H3,(H2,13,14,16);1H3,(H,2,3,4)/b10-7-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJPXTVPNIOEHZ-VEZAGKLZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=CC=C(C=C2)S(=O)(=O)C)C(=O)N=C1N.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1/C(=C\C2=CC=C(C=C2)S(=O)(=O)C)/C(=O)N=C1N.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary targets of ZLJ-6 and how does this interaction impact inflammation?
A: ZLJ-6 functions as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. [, ] These enzymes play crucial roles in the inflammatory cascade, with COX being responsible for prostaglandin synthesis and 5-LOX for leukotriene production. By inhibiting both enzymes, ZLJ-6 effectively reduces the production of these pro-inflammatory mediators. [, ] This dual inhibition mechanism positions ZLJ-6 as a potentially valuable therapeutic agent for inflammatory conditions.
Q2: What evidence supports the anti-inflammatory effects of ZLJ-6 in cellular models?
A: Studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages have demonstrated the anti-inflammatory effects of ZLJ-6. [] Treatment with ZLJ-6 resulted in a concentration-dependent decrease in the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), all of which are key inflammatory mediators. [] Furthermore, ZLJ-6 downregulated the expression of COX-2 and inducible nitric oxide synthase (iNOS), further supporting its ability to suppress inflammation at the molecular level. []
Q3: Has ZLJ-6 demonstrated efficacy in any in vivo models of disease?
A: Research indicates that ZLJ-6 exhibits neuroprotective effects in a rat model of focal cerebral ischemia-reperfusion injury. [] Specifically, administration of ZLJ-6 led to improvements in neurological scores and reduced myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, suggesting a reduction in brain tissue damage. [] These findings highlight the potential therapeutic benefit of ZLJ-6 in conditions involving ischemic injury.
Q4: Does ZLJ-6 exert its effects solely through COX/5-LOX inhibition?
A: Interestingly, research suggests that ZLJ-6 might exert anti-inflammatory effects through COX/5-LOX-independent mechanisms as well. [] One study revealed that ZLJ-6 attenuates TNF-α-induced expression of adhesion molecules, E-selectin, ICAM-1, and VCAM-1, in endothelial cells, and reduces monocyte-endothelial interactions. [] Further research is needed to fully elucidate these additional mechanisms of action.
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